3-Amino-6-(piperidin-1-yl)picolinonitrile
Description
Properties
IUPAC Name |
3-amino-6-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-10-9(13)4-5-11(14-10)15-6-2-1-3-7-15/h4-5H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDGRSQKKWNXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(piperidin-1-yl)picolinonitrile typically involves the reaction of 3-amino-6-chloropyridine-2-carbonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(piperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-(piperidin-1-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(piperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
6-(Piperidin-1-yl)picolinonitrile (Compound 2)
- Structure: Lacks the 3-amino group but retains the 6-piperidinyl and nitrile groups.
- Synthesis: Prepared via nucleophilic aromatic substitution of 6-chloropicolinonitrile with piperidine .
- Activity : Exhibits moderate antituberculosis activity in thiosemicarbazone derivatives (e.g., compound 4–9 in ) .
3-Amino-6-(trifluoromethyl)picolinonitrile
- Structure : Replaces the 6-piperidinyl group with a trifluoromethyl (CF₃) group.
- Properties : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the electron-rich piperidinyl group. Commercial samples (GLPBIO) report >98% purity and solubility in DMSO .
- Applications: Used in kinase inhibition research, highlighting the role of nitrile and amino groups in binding .
5-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)picolinonitrile (7a)
- Structure: Features a thienopyrimidine-linked amino group and nitrile.
- Activity: Demonstrates potent HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI), emphasizing the importance of the amino-nitrile motif in target engagement .
3-(Aminomethyl)pyridine
- Structure: Contains an aminomethyl group at position 3 instead of amino and nitrile.
Comparative Analysis Table
Key Insights
Role of the 3-Amino Group: The amino group enhances hydrogen-bond donor capacity, critical for target binding in NNRTIs and kinase inhibitors . Its absence in 6-(piperidin-1-yl)picolinonitrile correlates with reduced potency in antituberculosis assays .
Piperidinyl vs. In contrast, the CF₃ group increases metabolic stability but may reduce solubility .
Nitrile Group Utility: The nitrile serves as a bioisostere for carbonyl groups, enabling interactions with cysteine or serine residues in enzymes. This feature is shared across analogs but absent in 3-(aminomethyl)pyridine .
Biological Activity
3-Amino-6-(piperidin-1-yl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which includes a piperidine ring and a picolinonitrile moiety, positions it as a candidate for various pharmacological applications, particularly in the fields of cancer research and neuropharmacology.
Chemical Structure
The chemical formula for this compound is CHN. The compound features:
- A piperidine ring that may enhance lipophilicity and biological activity.
- A picolinonitrile group which is known for its role in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions.
Anticancer Properties
Recent studies have indicated that derivatives of picolinonitriles exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for tumor growth and survival.
| Compound | Target | IC (nM) | Selectivity |
|---|---|---|---|
| This compound | PI3Kδ | TBD | High |
| Related Compound A5 | PI3Kδ | 1.3 | Excellent |
| Related Compound A8 | PI3Kδ | 0.7 | Superior |
Note: TBD = To Be Determined based on ongoing studies.
Neuropharmacological Effects
In addition to anticancer properties, compounds like this compound are being investigated for their neuropharmacological effects. The piperidine component may contribute to interactions with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Case Studies
- Study on Anticancer Activity : In a recent study, derivatives of picolinonitriles were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the piperidine ring significantly enhanced the anticancer efficacy compared to the parent compound.
- Neuropharmacological Investigation : Another study explored the effects of similar compounds on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate dopamine and serotonin levels, indicating potential use in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-6-(piperidin-1-yl)picolinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, piperidine can be introduced via SNAr (nucleophilic aromatic substitution) on a pre-functionalized picolinonitrile scaffold. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact regioselectivity and yield. Evidence from analogous compounds suggests that polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve substitution efficiency . Optimization should include monitoring by TLC or HPLC to track intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The -NMR spectrum should resolve peaks for the piperidine protons (δ 1.4–2.8 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm). -NMR will confirm the nitrile carbon (δ ~115–120 ppm) and piperidine carbons.
- IR : A sharp absorption band near 2220 cm confirms the nitrile group.
- Mass Spectrometry : High-resolution MS (HRMS) is essential to verify the molecular ion ([M+H]) and rule out impurities.
Cross-referencing with analogs (e.g., pyridine derivatives) ensures accurate assignments .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group.
- Safety : Use PPE (gloves, goggles) due to potential acute toxicity. Refer to analogs like 4-Anilino-1-benzylpiperidine, which require similar precautions .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzing via HPLC to identify degradation products .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reactivity between this compound and its structural analogs?
- Methodological Answer : Electronic and steric effects of the piperidine and amino groups modulate reactivity. For instance, the amino group’s electron-donating nature may deactivate the pyridine ring toward electrophilic substitution, contrasting with electron-withdrawing analogs. Computational modeling (e.g., DFT) can map charge distribution and predict reactive sites. Experimental validation via competitive reaction studies (e.g., bromination) under controlled conditions is recommended .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with variations in the piperidine (e.g., N-alkylation) or nitrile group (e.g., conversion to amide).
- Biological Assays : Prioritize targets based on structural analogs (e.g., opioid impurities or dopamine receptor ligands) . Use in vitro binding assays (e.g., radioligand displacement) and ADMET profiling.
- Data Analysis : Apply multivariate statistics to correlate substituent effects with activity, addressing outliers via dose-response validation .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation free energy and membrane permeability using tools like GROMACS.
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, metabolic stability, and CYP450 interactions. Compare with experimental data from analogs (e.g., pyridine-based compounds) .
- Docking Studies : Target receptors with known affinity for piperidine-containing ligands (e.g., opioid or neurotransmitter receptors) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate published procedures while strictly controlling variables (e.g., solvent purity, inert atmosphere).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis).
- Cross-Validation : Compare results with structurally related compounds (e.g., 6-Amino-3-picoline derivatives) to isolate method-specific vs. compound-specific issues .
Experimental Design Frameworks
Q. How can the PICO(T) framework be adapted to structure a hypothesis-driven study on this compound?
- Methodological Answer :
- Population (P) : Specific biological targets (e.g., enzyme isoforms or receptor subtypes).
- Intervention (I) : Compound concentration ranges or derivative libraries.
- Comparison (C) : Benchmark against known modulators (e.g., fentanyl analogs for opioid receptor studies) .
- Outcome (O) : Quantitative metrics (e.g., IC, binding affinity).
- Time (T) : Duration of exposure in kinetic assays.
This framework ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
